![molecular formula C17H23N B104667 8-Ethyl-4,5,6,7-tetrahydro-10-isopropylazepino[3,2,1-hi]indole CAS No. 18108-56-0](/img/structure/B104667.png)
8-Ethyl-4,5,6,7-tetrahydro-10-isopropylazepino[3,2,1-hi]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Ethyl-4,5,6,7-tetrahydro-10-isopropylazepino[3,2,1-hi]indole is a complex organic compound with the molecular formula C₁₇H₂₃N.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyl-4,5,6,7-tetrahydro-10-isopropylazepino[3,2,1-hi]indole involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the azepinoindole core . The reaction conditions typically include:
Temperature: Moderate to high temperatures (50-150°C)
Catalysts: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide
Solvents: Organic solvents like toluene or ethanol
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or continuous flow reactors: To control reaction parameters precisely
Purification steps: Such as recrystallization or chromatography to isolate the desired product
Analyse Chemischer Reaktionen
Types of Reactions
8-Ethyl-4,5,6,7-tetrahydro-10-isopropylazepino[3,2,1-hi]indole undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride
Substitution: Electrophilic or nucleophilic substitution reactions with halogens or other substituents
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols or amines
Substitution: Formation of halogenated derivatives
Wissenschaftliche Forschungsanwendungen
8-Ethyl-4,5,6,7-tetrahydro-10-isopropylazepino[3,2,1-hi]indole has several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules
Biology: Potential use in studying biological pathways and interactions
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities
Industry: Used in the development of new materials or chemical processes
Wirkmechanismus
The mechanism of action of 8-Ethyl-4,5,6,7-tetrahydro-10-isopropylazepino[3,2,1-hi]indole involves its interaction with specific molecular targets and pathways. It may act by:
Binding to receptors: Modulating the activity of certain receptors in the body
Inhibiting enzymes: Affecting the function of enzymes involved in metabolic pathways
Altering gene expression: Influencing the expression of genes related to its biological effects
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indoles: Compounds with a similar indole core structure
Azepines: Compounds with a similar azepine ring structure
Uniqueness
8-Ethyl-4,5,6,7-tetrahydro-10-isopropylazepino[3,2,1-hi]indole is unique due to its specific substitution pattern and the combination of the azepine and indole rings. This unique structure may confer distinct chemical and biological properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
18108-56-0 |
---|---|
Molekularformel |
C17H23N |
Molekulargewicht |
241.37 g/mol |
IUPAC-Name |
7-ethyl-5-propan-2-yl-1-azatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraene |
InChI |
InChI=1S/C17H23N/c1-4-13-11-16(12(2)3)15-8-10-18-9-6-5-7-14(13)17(15)18/h8,10-12H,4-7,9H2,1-3H3 |
InChI-Schlüssel |
KJEFWDMIOCIWHI-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C2C=CN3C2=C1CCCC3)C(C)C |
Kanonische SMILES |
CCC1=CC(=C2C=CN3C2=C1CCCC3)C(C)C |
Synonyme |
8-Ethyl-4,5,6,7-tetrahydro-10-isopropylazepino[3,2,1-hi]indole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.